molecular formula C15H19N3O3 B3879996 2-(1-azepanyl)-N'-(3-hydroxybenzylidene)-2-oxoacetohydrazide

2-(1-azepanyl)-N'-(3-hydroxybenzylidene)-2-oxoacetohydrazide

Cat. No.: B3879996
M. Wt: 289.33 g/mol
InChI Key: ZVLNSDXAOCZFQW-LFIBNONCSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(1-azepanyl)-N'-(3-hydroxybenzylidene)-2-oxoacetohydrazide, also known as AHB, is a synthetic compound that has gained attention in recent years due to its potential applications in the field of medicine. AHB has been found to possess various biological activities, including antibacterial, antifungal, and anticancer properties.

Advantages and Limitations for Lab Experiments

2-(1-azepanyl)-N'-(3-hydroxybenzylidene)-2-oxoacetohydrazide has several advantages for lab experiments. It is a synthetic compound that can be easily synthesized in the lab. This compound has been found to possess various biological activities, making it a useful compound for studying antibacterial, antifungal, and anticancer agents. However, there are also limitations to using this compound in lab experiments. The mechanism of action of this compound is not fully understood, making it difficult to design experiments to study its effects. In addition, the toxicity of this compound has not been fully evaluated, making it important to use caution when handling the compound.

Future Directions

There are several future directions for research on 2-(1-azepanyl)-N'-(3-hydroxybenzylidene)-2-oxoacetohydrazide. One area of research is to further elucidate the mechanism of action of this compound. This will help to design experiments to study its effects and develop new drugs based on this compound. Another area of research is to evaluate the toxicity of this compound and its potential side effects. This will help to determine the safety of this compound for use in humans. Furthermore, research can be conducted to study the potential applications of this compound in other fields, such as agriculture and environmental science.

Scientific Research Applications

2-(1-azepanyl)-N'-(3-hydroxybenzylidene)-2-oxoacetohydrazide has been extensively studied for its potential applications in the field of medicine. It has been found to possess antibacterial activity against both Gram-positive and Gram-negative bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) and Pseudomonas aeruginosa. This compound has also been shown to exhibit antifungal activity against Candida albicans and Aspergillus niger. In addition, this compound has been found to possess anticancer activity against various cancer cell lines, including breast, lung, and prostate cancer.

Properties

IUPAC Name

2-(azepan-1-yl)-N-[(E)-(3-hydroxyphenyl)methylideneamino]-2-oxoacetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19N3O3/c19-13-7-5-6-12(10-13)11-16-17-14(20)15(21)18-8-3-1-2-4-9-18/h5-7,10-11,19H,1-4,8-9H2,(H,17,20)/b16-11+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZVLNSDXAOCZFQW-LFIBNONCSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCCN(CC1)C(=O)C(=O)NN=CC2=CC(=CC=C2)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CCCN(CC1)C(=O)C(=O)N/N=C/C2=CC(=CC=C2)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19N3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

32.7 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49728910
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(1-azepanyl)-N'-(3-hydroxybenzylidene)-2-oxoacetohydrazide
Reactant of Route 2
Reactant of Route 2
2-(1-azepanyl)-N'-(3-hydroxybenzylidene)-2-oxoacetohydrazide
Reactant of Route 3
Reactant of Route 3
2-(1-azepanyl)-N'-(3-hydroxybenzylidene)-2-oxoacetohydrazide
Reactant of Route 4
Reactant of Route 4
2-(1-azepanyl)-N'-(3-hydroxybenzylidene)-2-oxoacetohydrazide
Reactant of Route 5
2-(1-azepanyl)-N'-(3-hydroxybenzylidene)-2-oxoacetohydrazide
Reactant of Route 6
Reactant of Route 6
2-(1-azepanyl)-N'-(3-hydroxybenzylidene)-2-oxoacetohydrazide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.